2,4-dihydroxybenzenesulfonic Acid
Overview
Description
2,4-Dihydroxybenzenesulfonic acid is an organic compound with the molecular formula C6H6O5S. It is a derivative of resorcinol, where a hydrogen atom para to one of the hydroxy groups is replaced by a sulfonic acid group . This compound is known for its unique chemical properties and is used in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
2,4-Dihydroxybenzenesulfonic acid can be synthesized through several methods. One common method involves the sulfonation of resorcinol with sulfur trioxide in nitromethane at low temperatures . Another method involves the reaction of resorcinol with hydrogen peroxide in the presence of a catalyst .
Industrial Production Methods
Industrial production of this compound typically involves the sulfonation of resorcinol using sulfur trioxide or oleum. The reaction is carried out under controlled conditions to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
2,4-Dihydroxybenzenesulfonic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones.
Reduction: It can be reduced to form hydroquinones.
Substitution: It can undergo electrophilic substitution reactions due to the presence of hydroxy and sulfonic acid groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Quinones
Reduction: Hydroquinones
Substitution: Halogenated derivatives of this compound.
Scientific Research Applications
2,4-Dihydroxybenzenesulfonic acid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It is used in biochemical assays and as a reagent in enzyme studies.
Medicine: It is used in the development of pharmaceuticals and as an antioxidant.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2,4-dihydroxybenzenesulfonic acid involves its ability to donate and accept electrons due to the presence of hydroxy and sulfonic acid groups. This makes it an effective antioxidant and a useful reagent in various chemical reactions. The molecular targets and pathways involved include interactions with enzymes and other proteins, leading to changes in their activity and function .
Comparison with Similar Compounds
Similar Compounds
3,4-Dihydroxybenzenesulfonic acid: Similar structure but with hydroxy groups at positions 3 and 4.
2,5-Dihydroxybenzenesulfonic acid: Similar structure but with hydroxy groups at positions 2 and 5.
4,5-Dihydroxy-1,3-benzenedisulfonic acid: Contains two sulfonic acid groups at positions 1 and 3.
Uniqueness
2,4-Dihydroxybenzenesulfonic acid is unique due to its specific arrangement of hydroxy and sulfonic acid groups, which gives it distinct chemical properties and reactivity. This makes it particularly useful in certain chemical reactions and industrial applications .
Properties
IUPAC Name |
2,4-dihydroxybenzenesulfonic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6O5S/c7-4-1-2-6(5(8)3-4)12(9,10)11/h1-3,7-8H,(H,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPULXEIKKFAUAW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1O)O)S(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10415545 | |
Record name | 2,4-dihydroxybenzenesulfonic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10415545 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6409-58-1 | |
Record name | 2,4-dihydroxybenzenesulfonic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10415545 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 2,4-dihydroxybenzenesulfonic acid contribute to the selectivity of the imprinted resin for (+)-cathine?
A: this compound plays a crucial role in the imprinting process by reacting with (+)-cathine to form a phenolic sulfonamide derivative. This derivative acts as a template during the polymerization reaction, creating cavities within the resin that are specifically shaped to accommodate the (+)-cathine enantiomer. The sulfonic acid group likely contributes to both the formation of the template molecule and the creation of specific binding interactions within the cavity, enhancing the selectivity of the imprinted resin for (+)-cathine. []
Q2: What is the significance of the alkaline sulfonamide bond-breaking step in the synthesis of the imprinted resin?
A: The alkaline sulfonamide bond-breaking step is essential for removing the (+)-cathine template from the polymer matrix after polymerization. This step leaves behind cavities within the resin that are complementary in shape and functionality to the target (+)-cathine enantiomer. Without this step, the template molecules would remain trapped, blocking the binding sites and rendering the resin ineffective for enantioseparation. []
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